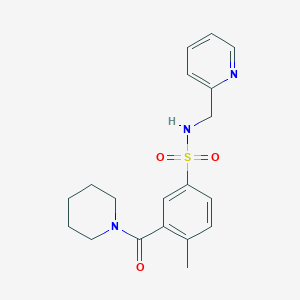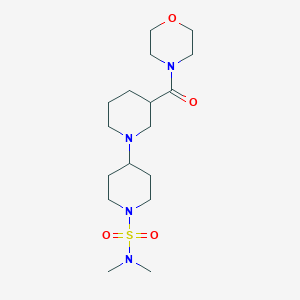
4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based molecule that has shown promising results in various studies related to cancer, inflammation, and autoimmune diseases.
Wirkmechanismus
The mechanism of action of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in cancer growth and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells. 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to cell death. It also inhibits the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In inflammation and autoimmune diseases, 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its specificity towards cancer cells and inflammatory pathways. It has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is its solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in a suitable carrier or by using alternative administration routes.
Zukünftige Richtungen
There are several future directions for 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide research. One direction is to further elucidate its mechanism of action and identify specific targets for cancer therapy and inflammation. Another direction is to explore the potential of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in combination with other drugs for enhanced therapeutic efficacy. Additionally, the development of more efficient synthesis methods and formulations can improve the practical applications of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in research and clinical settings.
In conclusion, 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a promising chemical compound that has shown potential in cancer therapy and inflammation. Its specificity towards cancer cells and inflammatory pathways, along with its minimal toxicity towards normal cells, make it a valuable candidate for further research and development. The optimization of synthesis methods and formulations, along with the identification of specific targets and combination therapies, can pave the way for the practical applications of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in the future.
Synthesemethoden
The synthesis of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 4-methyl-3-nitrobenzenesulfonamide with piperidine-1-carboxylic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with pyridine-2-carboxaldehyde to obtain 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide. This method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. In cancer research, 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been found to be effective against various types of cancer, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Eigenschaften
IUPAC Name |
4-methyl-3-(piperidine-1-carbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-8-9-17(13-18(15)19(23)22-11-5-2-6-12-22)26(24,25)21-14-16-7-3-4-10-20-16/h3-4,7-10,13,21H,2,5-6,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOOFZOOYJCSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(piperidine-1-carbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303628.png)
![N-{3-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5303634.png)

![methyl 6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidine-4-carboxylate](/img/structure/B5303643.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)
![2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)

![5-{3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303669.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)

![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5303692.png)
![N-(4-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5303696.png)
![(3aR*,6aS*)-5-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5303698.png)